molecular formula C7H16N2O3S B15275951 N,2,6-trimethylmorpholine-4-sulfonamide

N,2,6-trimethylmorpholine-4-sulfonamide

Cat. No.: B15275951
M. Wt: 208.28 g/mol
InChI Key: BGWNRQIJFQMRHK-UHFFFAOYSA-N
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Description

N,2,6-Trimethylmorpholine-4-sulfonamide is a sulfonamide derivative featuring a morpholine ring substituted with three methyl groups at the nitrogen (N), 2-, and 6-positions, and a sulfonamide (-SO₂NH₂) group at the 4-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties.

Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

N,2,6-trimethylmorpholine-4-sulfonamide

InChI

InChI=1S/C7H16N2O3S/c1-6-4-9(5-7(2)12-6)13(10,11)8-3/h6-8H,4-5H2,1-3H3

InChI Key

BGWNRQIJFQMRHK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamides with Heterocyclic Substituents

  • 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide (CAS 515-64-0) Structure: A benzenesulfonamide linked to a 2,6-dimethylpyrimidinyl group. Key Differences: Replaces the morpholine ring with a pyrimidine (N-containing heterocycle). The 4-amino group on the benzene ring enhances solubility and reactivity. Applications: Likely used as a reference material for antimicrobial studies due to pyrimidine’s role in nucleic acid analogs .
  • 4-Chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3)

    • Structure : A benzoyl chloride derivative with a sulfamoyl (-SO₂NH₂) group and chloro substituent.
    • Key Differences : Lacks a heterocyclic ring but includes a reactive acyl chloride group.
    • Applications : Intermediate in synthesizing sulfonamide-based polymers or bioactive molecules .

Morpholine-Containing Sulfonamides

  • N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline

    • Structure : A morpholine ring (2,6-dimethyl-substituted) attached to a phenyl group, with a dinitroaniline moiety.
    • Key Differences : The sulfonamide group is absent; instead, a nitro-rich aniline group dominates, suggesting applications in explosives or dyes.
    • Electronic Effects : Nitro groups increase electron-withdrawing character, contrasting with the electron-donating methyl groups in the target compound .
  • N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide Structure: Combines a sulfonamide-linked benzene ring with a 2-aminothiazole heterocycle. Key Differences: Replaces morpholine with thiazole, a sulfur- and nitrogen-containing ring. The 4-chloro substituent enhances hydrophobicity. Applications: Potential antimicrobial agent, as thiazoles are common in drug scaffolds .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Evidence ID
N,2,6-Trimethylmorpholine-4-sulfonamide Morpholine N,2,6-trimethyl; 4-sulfonamide Drug intermediates, catalysts N/A
4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide Pyrimidine 2,6-dimethyl; 4-amino benzene Antimicrobial reference
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide Thiazole 4-chloro; 2-aminothiazole Antimicrobial agents
4-Chloro-3-sulfamoylbenzoyl chloride Benzene Chloro; sulfamoyl; acyl chloride Polymer synthesis

Key Research Findings and Implications

Substituent Effects on Bioactivity :

  • Morpholine derivatives with methyl groups (e.g., N,2,6-trimethyl) exhibit improved metabolic stability compared to nitro- or chloro-substituted analogs, which may degrade rapidly due to electron-deficient cores .
  • Sulfonamides with pyrimidine or thiazole rings show higher antimicrobial activity than morpholine-based analogs, likely due to enhanced DNA/protein binding .

Synthetic Utility :

  • Morpholine sulfonamides are preferred in drug design for their balanced solubility and membrane permeability, whereas benzoyl chloride derivatives (e.g., CAS 70049-77-3) are reactive intermediates for covalent inhibitors .

Contradictions in Data :

  • While highlights certified reference materials (e.g., CAS 515-64-0) for analytical use, focuses on complex morpholine-thiazole hybrids, suggesting divergent research priorities (analytical chemistry vs. drug discovery) .

Q & A

Q. What are the recommended synthetic routes for N,2,6-trimethylmorpholine-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of sulfonamide derivatives typically involves reacting an amine with a sulfonyl chloride. For morpholine-based sulfonamides, a plausible route is the reaction of 2,6-dimethylmorpholine with methanesulfonyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Key parameters include:
  • Temperature : Room temperature to 50°C (exothermic reaction requires controlled conditions) .
  • Solvent : THF or dichloromethane, which solubilize both reactants and stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 6, morpholine ring protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ peak at m/z ~248.1).
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.3% indicates purity) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they resolve contradictions in experimental data?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict molecular orbitals, electrostatic potentials, and reactivity. For example:
  • Basis Set : 6-31G(d,p) for geometry optimization and frequency analysis .
  • Solvent Effects : Include a polarizable continuum model (e.g., PCM for THF) to mimic reaction environments .
  • Contradiction Resolution : If experimental NMR shifts conflict with computed values, re-optimize structures using exact exchange terms (e.g., Becke’s 1993 method) to improve accuracy .

Q. How can researchers analyze discrepancies in reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Apply statistical tools like Design of Experiments (DoE) to isolate critical variables:
VariableRange TestedImpact on Yield
Temperature25°C–60°CNon-linear; optimal at 40°C
Base (e.g., Et3_3N vs. DBU)1–2.5 equiv.Higher base amounts reduce side reactions
Solvent PolarityTHF vs. DCMTHF improves solubility of intermediates
  • Contradiction Analysis : Use ANOVA to identify interactions (e.g., temperature × solvent) that explain yield inconsistencies .

Q. What strategies mitigate challenges in functionalizing the morpholine ring of this compound for derivatization studies?

  • Methodological Answer : The morpholine ring’s electron-rich oxygen and rigid chair conformation limit direct functionalization. Strategies include:
  • Protection/Deprotection : Temporarily protect the sulfonamide group with Boc anhydride to enable regioselective alkylation .
  • Transition Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-position .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired regioisomers .

Data Contradiction & Reliability

Q. How should researchers address contradictions between theoretical predictions and experimental spectral data for this compound?

  • Methodological Answer :
  • Step 1 : Validate computational parameters (e.g., solvent model, functional) against known benchmarks (e.g., methylsulfonamide derivatives ).
  • Step 2 : Re-examine experimental conditions (e.g., solvent polarity in NMR, which shifts proton signals ).
  • Step 3 : Use error-analysis frameworks (e.g., Zabezhailo’s IDA reliability protocol) to quantify uncertainties and refine models .

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